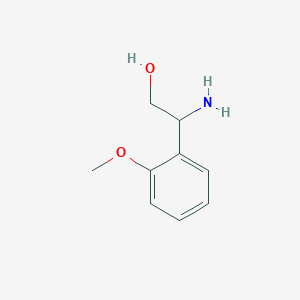

2-Amino-2-(2-methoxyphenyl)ethanol

Description

Contextualization within Advanced Organic Synthesis

In the field of advanced organic synthesis, 2-amino-2-(2-methoxyphenyl)ethanol serves as a versatile building block for the creation of more complex molecules. Its functional groups—amino and hydroxyl—allow it to participate in a variety of chemical reactions, including oxidations, reductions, and substitutions. For instance, the hydroxyl group can be oxidized to form a ketone or an aldehyde, while the compound can be reduced to form corresponding amines or alcohols. These reactions are fundamental in the construction of intricate molecular architectures.

Significance in Pharmaceutical and Medicinal Chemistry Research

The unique structural features of this compound and its derivatives make them significant in pharmaceutical and medicinal chemistry. The presence of both an amino and a hydroxyl group allows for various interactions with biological targets, such as enzymes and receptors, through hydrogen bonding. This potential for biological activity has led to research exploring its therapeutic applications. myskinrecipes.com The chiral nature of the molecule is particularly important in drug development, as different enantiomers of a drug can have vastly different biological effects. myskinrecipes.com Its structural similarity to known pharmacophores suggests its potential as an intermediate in the synthesis of new drug candidates.

Overview of Contemporary Research Directions

Current research involving this compound and its analogs is multifaceted. Scientists are investigating its potential biological activities, including antimicrobial and antioxidant properties. In medicinal chemistry, ongoing research aims to explore its therapeutic potential in developing new drugs. myskinrecipes.com Furthermore, its application as a chiral auxiliary in asymmetric synthesis is an active area of study, aiming to control the stereochemical outcome of chemical reactions. The development of novel catalysts incorporating this and similar structures is another promising avenue of research.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHKELIJPISIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The fundamental properties of 2-Amino-2-(2-methoxyphenyl)ethanol are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 108343-90-4 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

Synthesis and Manufacturing Processes

The synthesis of 2-amino-2-(2-methoxyphenyl)ethanol can be achieved through various established chemical routes. One common method involves the reduction of a corresponding nitroethanol derivative. For example, 1-(2,5-dimethoxyphenyl)-2-nitroethanol can be reduced using sodium borohydride (B1222165) in ethanol (B145695) to yield 2-amino-1-(2,5-dimethoxyphenyl)ethanol. chemicalbook.com

Applications in Scientific Research

The unique chemical structure of 2-amino-2-(2-methoxyphenyl)ethanol lends itself to a variety of applications in scientific research, particularly in the realms of stereoselective synthesis and the creation of novel chemical entities.

| Application Area | Description |

| Chiral Auxiliary | In asymmetric synthesis, a chiral auxiliary is a temporarily incorporated chemical compound that directs the stereochemical outcome of a reaction. wikipedia.org Due to its chiral nature, this compound and its derivatives can be used to introduce a specific stereochemistry in a target molecule. This is crucial in the synthesis of enantiomerically pure pharmaceuticals. myskinrecipes.com |

| Building Block for Heterocyclic Compounds | Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are prevalent in pharmaceuticals and natural products. The functional groups of this compound make it a suitable starting material for the synthesis of various nitrogen- and oxygen-containing heterocyclic structures. The Ugi four-component reaction, for example, can utilize ammonia (B1221849) and other components to build complex heterocyclic scaffolds. rug.nl |

| Development of Novel Catalysts | The structure of this compound can be incorporated into larger molecules designed to act as catalysts. Its ability to coordinate with metal ions, through its amino and hydroxyl groups, makes it a candidate for the development of new metal-based catalysts for a range of organic transformations. |

Spectroscopic and Analytical Data

Established Synthetic Routes

Several conventional methods have been successfully utilized for the synthesis of this compound. These methods, while reliable, often result in racemic mixtures, requiring further resolution if a specific stereoisomer is desired.

Reduction of Nitro-Substituted Precursors to Amines

A common strategy for introducing the amino group involves the reduction of a nitro-substituted precursor. This method is advantageous as nitroarenes are often readily accessible. The reduction of 2-aryl-2-nitroacetates can be achieved using various reducing agents. For instance, the use of zinc in acetic acid has been shown to be effective for a range of substrates, including those that are electron-rich, electron-poor, and contain heteroaromatic systems. nih.gov While catalytic hydrogenation is a powerful reduction technique, 2-aryl-2-nitroacetates can be sensitive to these conditions, sometimes leading to poor yields. nih.gov

A general reaction scheme for this reduction is as follows:

Table 1: General Reaction for Reduction of Nitro-Precursor

| Reactant | Reagents | Product |

| 2-(2-methoxyphenyl)-2-nitroethanol | Zn/AcOH or H₂, Catalyst | This compound |

This approach provides a direct pathway to the desired amino alcohol functionality.

Grignard Reactions for Carbon-Carbon Bond Formation

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. libretexts.org In the context of synthesizing this compound analogues, a Grignard reagent can be reacted with an appropriate carbonyl compound. For example, the addition of a Grignard reagent to an aldehyde can furnish a secondary alcohol, while reaction with a ketone yields a tertiary alcohol. libretexts.org

The synthesis of a tertiary alcohol like 2-phenyl-2-butanol can be approached in multiple ways using Grignard reagents, such as reacting ethylmagnesium bromide with acetophenone. libretexts.org This versatility allows for the strategic construction of various analogues. However, a significant limitation of Grignard reagents is their incompatibility with acidic protons, meaning they cannot be prepared from starting materials containing functional groups like carboxylic acids, alcohols, or amines. libretexts.org

Catalytic Hydrogenation for Amine and Alcohol Formation

Catalytic hydrogenation is a versatile and widely used method for the reduction of various functional groups. illinois.edu It can be employed to reduce a nitro group to an amine and a carbonyl group to an alcohol, sometimes in a single step. For the synthesis of amino alcohols from amino acids, rhodium-based catalysts, particularly Rh-MoOx/SiO2, have proven to be highly effective. rsc.orgresearchgate.net This catalytic system can achieve high yields (90-94%) and, crucially, can proceed with complete retention of the original stereochemistry of the amino acid. rsc.orgresearchgate.net

The general transformation is:

Table 2: Catalytic Hydrogenation of an Amino Acid

| Reactant | Catalyst | Product |

| 2-Amino-3-(2-methoxyphenyl)-3-oxopropanoic acid | Rh-MoOx/SiO₂ | This compound |

This method is particularly valuable for producing optically active amino alcohols, which are important chiral building blocks. researchgate.net

Condensation Reactions in Aminol Synthesis

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental in organic synthesis. wikipedia.org The formation of an amide bond through the reaction of a carboxylic acid and an amine is a classic example of a condensation reaction. libretexts.org In the synthesis of aminols, condensation reactions can be used to form key intermediates. For instance, the reaction of an aldehyde with an amine can form an imine, which can then be further reacted. wikipedia.org

The Strecker synthesis, a method to produce amino acids, begins with the condensation of an aldehyde with ammonia (B1221849) to form an α-aminonitrile. wikipedia.org While not a direct synthesis of this compound, the principles of condensation are applicable to the formation of its precursors.

Advanced and Stereoselective Synthesis Strategies

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of advanced and stereoselective synthetic methods.

Enantioselective Preparation of this compound Isomers

Achieving high enantioselectivity in the synthesis of chiral molecules like this compound is a significant challenge. Asymmetric Grignard reactions have emerged as a powerful tool in this regard. The use of chiral ligands to control the stereochemical outcome of the addition of a Grignard reagent to a carbonyl compound or imine is a key strategy. researchgate.netrsc.org For example, chiral diaminocyclohexyl-derived tridentate ligands have been successfully used in the asymmetric addition of Grignard reagents to ketones. rsc.org

The development of catalytic asymmetric methods for the synthesis of optically active 1,2-amino alcohols from the addition of Grignard reagents to imines has also been a focus of research. researchgate.net These methods offer a direct route to enantiomerically enriched products, avoiding the need for classical resolution of racemic mixtures.

Enzymatic Cascades for Chiral 1,2-Amino Alcohol Synthesis

The synthesis of chiral 1,2-amino alcohols, a crucial structural motif found in many biologically active compounds, has been significantly advanced through the use of enzymatic cascades. These one-pot multi-enzyme systems offer high stereoselectivity and operate under mild conditions, overcoming many challenges associated with traditional organic synthesis. nih.govrsc.org

A prominent strategy involves a two-step cascade. For instance, an L-threonine transaldolase can be used to produce various β-hydroxy amino acids, which are then decarboxylated by an engineered tryptophan decarboxylase in the same pot to yield a variety of chiral 1,2-amino alcohols. chemicalbook.com Another powerful cascade combines a dioxygenase for regio- and diastereoselective C-H bond oxidation with a pyridoxal-phosphate (PLP)-dependent decarboxylase. rsc.orgnih.gov This approach has been successfully applied to synthesize optically enriched amino alcohols from L-lysine in a 48-hour process, achieving excellent yields of 93% to over 95% after a straightforward purification. rsc.orgnih.gov The decarboxylation step specifically affects the alpha-carbon of the amino acid, preserving the newly introduced stereocenter. nih.gov

Multi-component Reactions in the Derivatization of this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a powerful tool for rapidly generating molecular diversity. nih.gov This step- and atom-economic approach is well-suited for the derivatization of core scaffolds like this compound to build libraries of complex molecules.

Theoretically, the discovery of new MCRs can be achieved by trapping a reactive intermediate generated from two components with a third component, thereby diverting the reaction from a traditional two-component pathway. nih.gov For example, a Rh(II)-catalyzed reaction has been developed that traps an α-imino enol intermediate with a vinylimine (B1173575) ion to produce α-amino-β-indole ketones. nih.gov Such strategies highlight a rational approach to developing new MCRs that could be applied to amino alcohol scaffolds.

While direct MCR derivatization of this compound is not extensively documented, various MCRs have been developed to synthesize and derivatize related amino alcohol and heterocyclic scaffolds. A three-component reaction of 3-formylchromones, arylhydrazines, and acetylenedicarboxylates can be manipulated to produce four different chromenopyrazole hybrid scaffolds. thieme-connect.de Another example is a four-component coupling of aldehydes, primary amines, acid chlorides, and nucleophiles to create multifunctional substrates that can undergo subsequent cyclization to form a diverse array of heterocycles. nih.gov Furthermore, a highly diastereoselective Rh(II)-catalyzed three-component reaction of carbonyl ylides with aldimines has been used to access syn-α-hydroxy-β-amino esters with high yields. These methodologies demonstrate the potential of MCRs for the efficient construction of complex derivatives from simpler precursors, a strategy applicable to the derivatization of the this compound framework.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of synthesized compounds. This process involves systematically varying parameters such as solvent, temperature, catalyst, and reagent stoichiometry.

For the synthesis of analogues of this compound, specific conditions have been reported. In the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, the reduction of the corresponding nitroalcohol using sodium borohydride (B1222165) in ethanol (B145695) at -10 °C for two hours resulted in a high yield of 83%. chemicalbook.com In contrast, the synthesis of 2-amino-2-(4-methoxyphenyl)acetamide (B3283569) via thionyl chloride and ammonia treatment yielded only 12%, illustrating the profound impact of the synthetic route on efficiency. chemicalbook.com

Systematic optimization often employs Design of Experiments (DoE) to efficiently map the effects of multiple variables. chemicalbook.com A more targeted approach involves screening specific parameters. For instance, in the synthesis of 2-alkylidene-1,3-dithiolanes, various solvents were tested to control the E/Z isomeric ratio of the product, with ethanol found to exclusively favor the Z-isomer. researchgate.net This demonstrates how solvent choice can be a powerful tool for stereochemical control. Additionally, the use of microwave irradiation can dramatically improve reaction outcomes. In the synthesis of pyrazoline analogues, microwave-assisted heating at 150 °C for just 5 minutes led to high yields of 70-78%, showcasing a significant improvement in efficiency over conventional heating methods. acs.org

| Target Compound/Class | Variable Optimized | Condition | Result | Reference |

|---|---|---|---|---|

| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | Reagent/Temperature | Sodium borohydride, Ethanol, -10°C | 83% Yield | chemicalbook.com |

| Pyrazoline Analogues | Heating Method | Microwave Irradiation (150°C, 5 min) | 70-78% Yield | acs.org |

| 2-Alkylidene-1,3-dithiolanes | Solvent | Ethanol | Selective formation of Z-isomer | researchgate.net |

Rational Design and Synthesis of this compound Analogues

The rational design of analogues is a cornerstone of medicinal chemistry, aiming to improve the biological activity, selectivity, or pharmacokinetic properties of a lead compound. This process often involves computational modeling and a deep understanding of structure-activity relationships (SAR).

Computational methods like Density Functional Theory (DFT) can be employed to investigate the chemical reactivity of proposed analogues, providing a theoretical foundation for their design. acs.org For example, an analysis of pyrazoline analogues indicated that the inclusion of a methoxy (B1213986) group enhances the electron-withdrawing effect, making the compound more susceptible to oxidation. acs.org

SAR studies involve the systematic modification of a chemical scaffold to determine which functional groups are critical for its activity. In the design of isosteviol-based 1,3-aminoalcohols, an analogue library was prepared by varying the N-substituent and the ester function at position 4 to probe their effects on antiproliferative activity. nih.gov This study revealed that an N-benzyl group and a benzyl (B1604629) ester moiety were important for activity. nih.gov Similarly, in the development of triazolopyrimidine derivatives as anticancer agents, moving an aryl ring from one position to another and replacing it with an amino group was explored. nih.gov These studies confirmed that a 7-(3′,4′,5′-trimethoxyphenyl) group on the scaffold was crucial for maximal activity. nih.gov

The synthesis of these rationally designed analogues involves multi-step chemical transformations. For example, the synthesis of a complex pyranopyrazole analogue bearing a 4-hydroxy-3-methoxyphenyl moiety has been reported, with its structure confirmed by single-crystal X-ray diffraction. The synthesis of isosteviol-based aminoalcohols was achieved through the reductive amination of a key hydroxyaldehyde intermediate. nih.gov These examples underscore the iterative process of designing, synthesizing, and evaluating new chemical entities to optimize their desired properties.

| Scaffold/Class | Design Strategy | Key Finding/Analogue Synthesized | Reference |

|---|---|---|---|

| Triazolopyrimidines | Structure-Activity Relationship (SAR) | 7-(3′,4′,5′-trimethoxyphenyl) group is critical for activity. | nih.gov |

| Isosteviol-based 1,3-aminoalcohols | SAR Study | N-benzyl and benzyl ester moieties are important for antiproliferative activity. | nih.gov |

| Pyrazoline Analogues | Computational (DFT) Modeling | Methoxy group enhances electron-withdrawing effect and susceptibility to oxidation. | acs.org |

| Pyrano[2,3-d]pyrazolo[3,4-b]pyridines | Novel Scaffold Synthesis | Synthesis of an analogue with a 4-hydroxy-3-methoxyphenyl substituent. |

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of this compound and its derivatives.

¹H-NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like 1-(2-methoxyphenyl)ethanol, the proton signals would correspond to the aromatic protons, the methoxy group protons, the hydroxyl proton, the methine proton, and the methyl protons, each appearing at a characteristic chemical shift (δ) and with a specific splitting pattern. chemicalbook.com

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of this compound would give a distinct signal in the ¹³C-NMR spectrum. For instance, the carbon atoms of the methoxy group, the aromatic ring, the carbon bearing the amino and hydroxyl groups, and the terminal carbon of the ethanol chain would all resonate at different chemical shifts. acs.orgchemicalbook.com Predicted ¹³C-NMR data for a related compound shows distinct peaks for each carbon atom. np-mrd.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Derivative of this compound

| Nucleus | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹H | 7.66-7.59 (m) | Aromatic protons |

| ¹H | 7.50-7.46 (m) | Aromatic protons |

| ¹H | 7.31-7.27 (m) | Aromatic protons |

| ¹H | 7.24-7.20 (m) | Aromatic protons |

| ¹H | 7.15-7.11 (m) | Aromatic protons |

| ¹H | 3.35-3.29 (m) | Methine proton |

| ¹H | 3.28-3.20 (m) | Methylene protons |

| ¹H | 3.04-2.96 (m) | Methylene protons |

| ¹H | 2.89-2.82 (m) | Methylene protons |

| ¹H | 1.27 (s) | tert-Butyl protons |

| ¹³C | 190.8, 138.4, 137.8, 133.4, 130.2, 129.0, 128.7, 128.5, 127.2 | Aromatic and carbonyl carbons |

| ¹³C | 50.7, 40.3, 29.3, 28.8 | Aliphatic carbons |

Note: Data is for a representative derivative and specific shifts for this compound may vary. Data adapted from a study on a related sulfilimine. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the amine, the C-O stretch of the ether and alcohol, and the aromatic C-H and C=C stretches.

For example, a related derivative, 1-(5-(2,6-difluorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)pyrazol-1-yl)ethenone, shows characteristic IR peaks at 2936 and 2840 cm⁻¹ (C-H stretches), 1625 cm⁻¹ (C=N or C=O stretch), 1471 cm⁻¹ (aromatic C=C stretch), and 1255 cm⁻¹ (C-O stretch). acs.org Similarly, other related compounds show distinct IR absorption bands that confirm the presence of specific functional groups. acs.org

Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Amine | N-H stretch | 3300-3500 (medium) |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Ether | C-O stretch | 1000-1300 |

| Alcohol | C-O stretch | 1050-1200 |

Note: These are general ranges and the exact position and intensity of the peaks can be influenced by the molecular structure and intermolecular interactions.

Mass Spectrometry (MS, ESI-MS, HRMS, LC-MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Electron Impact (EI) MS of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a nitrogen atom, this molecular ion peak would have an odd nominal mass. libretexts.orglibretexts.org Common fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen) and dehydration (loss of a water molecule). libretexts.orgyoutube.com Alpha-cleavage next to the amino group is a dominant fragmentation pathway for aliphatic amines. libretexts.orglibretexts.org

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated molecules [M+H]⁺. acs.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for structural elucidation through tandem mass spectrometry (MS/MS). In MS/MS, a specific ion (e.g., the [M+H]⁺ ion) is selected and fragmented to produce a characteristic pattern of daughter ions, providing further structural details. nih.gov For instance, studies on related ketamine analogues have utilized GC-QTOF/MS and LC-Q-Orbitrap MS/MS to elucidate their fragmentation pathways. nih.gov

Table 3: Predicted m/z Values for Potential Fragments of this compound in Mass Spectrometry

| Adduct/Fragment | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 182.1176 | Protonated molecule |

| [M+Na]⁺ | 204.0995 | Sodium adduct |

| [M-H₂O+H]⁺ | 164.1070 | Loss of water from the protonated molecule |

| [M-NH₃+H]⁺ | 165.0910 | Loss of ammonia from the protonated molecule |

Note: These are predicted values and may vary slightly in experimental data. Data is based on the molecular formula C₉H₁₃NO₂.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) and HPLC-PDA

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is separated from impurities based on its differential partitioning between a stationary phase (the column) and a mobile phase. The purity is determined by the relative area of the main peak in the chromatogram.

An HPLC system equipped with a Photodiode Array (PDA) detector allows for the acquisition of UV-Vis spectra across the entire chromatogram. This provides additional confirmation of the peak identity and can help in identifying co-eluting impurities. Solvents like 2-methoxyethanol, which are suitable for HPLC, are often used in the mobile phase. sigmaaldrich.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. youtube.com In the synthesis of this compound or its derivatives, small aliquots of the reaction mixture can be spotted on a TLC plate at different time intervals. acs.org By comparing the spots of the reaction mixture with those of the starting materials and the expected product, one can qualitatively assess the consumption of reactants and the formation of the product. youtube.com The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a single product spot with a distinct retention factor (Rf) value. youtube.com

Solid-State Structural Analysis via X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for determining the atomic and molecular arrangement within a crystal. In the analysis of derivatives of this compound, single-crystal XRD provides definitive proof of molecular structure, including bond lengths, bond angles, and crystal packing.

Research on derivatives, such as those incorporating a methoxyphenyl group, demonstrates the power of this technique. For instance, the crystal structure of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, a complex derivative, has been elucidated using single-crystal XRD. cd-bioparticles.comresearchgate.net The analysis revealed that this compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The central tetrahydropyridine (B1245486) ring adopts a screw-boat conformation, and the study detailed the dihedral angles between the various ring systems within the molecule. researchgate.net Such detailed conformational analysis is critical for understanding intermolecular interactions, which in this case include N—H⋯N and C—H⋯O hydrogen bonds that link the molecules into a three-dimensional network. cd-bioparticles.comresearchgate.net

The crystallographic data obtained from these studies are summarized in the interactive table below.

| Parameter | Derivative 1: Tetrahydropyridine | Derivative 2: Pyrazoline (CNO) |

|---|---|---|

| Chemical Formula | C₁₉H₁₇N₃O₂ researchgate.net | C₁₈H₁₆F₂N₂O₂ escholarship.org |

| Crystal System | Monoclinic researchgate.net | Monoclinic escholarship.org |

| Space Group | P2₁/n researchgate.net | C2/c escholarship.org |

| Z (Molecules per unit cell) | 4 researchgate.net | Data not specified |

| Radiation | Data not specified | Cu Kα (λ = 1.54184 Å) escholarship.org |

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This technique is crucial for verifying the empirical formula of a newly synthesized compound, which can then be compared with the theoretical formula derived from its proposed structure.

The theoretical elemental composition of the parent compound, this compound, with the molecular formula C₉H₁₃NO₂, can be calculated based on its atomic weights. researchgate.net Modern analytical laboratories often complement or replace traditional combustion analysis with high-resolution mass spectrometry (HRMS), which measures the mass-to-charge ratio to such a high degree of accuracy that it allows for the determination of the elemental formula. For example, in a study of a related sulfilimine derivative, HRMS was used to confirm the product's identity, finding a mass of 301.0834 against a calculated value of 301.0838 for [M+H]⁺, providing strong evidence for the proposed formula. researchgate.net

In a study on N-(o-Methoxybenzaldehyde)-2-aminophenol (NOMBAP), a related Schiff base derivative, elemental analysis was performed to confirm its synthesis. nih.gov The experimentally determined weight percentages of carbon, hydrogen, and nitrogen showed excellent agreement with the calculated values, validating the successful formation of the target compound. nih.gov

The following interactive table presents the comparison between calculated and found elemental analysis values for the NOMBAP derivative, illustrating the precision of this verification method.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 74.00 | 73.96 |

| Hydrogen (H) | 5.77 | 5.72 |

| Nitrogen (N) | 6.16 | 6.12 |

Data sourced from a study on N-(o-Methoxybenzaldehyde)-2-aminophenol (NOMBAP). nih.gov

Microscopic Techniques for Material Characterization (e.g., SEM for Nanoparticle Composites)

When this compound or its derivatives are incorporated into larger material systems, such as polymer or nanoparticle composites, their characterization requires techniques that can probe morphology and surface features at the micro- and nanoscale. Scanning Electron Microscopy (SEM) is a premier technique for this purpose, providing high-resolution images of a material's surface topography and composition. tescan-analytics.com

In the context of nanoparticle composites, SEM is essential for visualizing the size, shape, and dispersion of the nanoparticles within a host matrix. researchgate.netresearchgate.net For instance, if nanoparticles were functionalized with an amino-containing derivative, SEM analysis would be critical to assess whether the nanoparticles are uniformly distributed or if they form aggregates. researchgate.netnih.gov The formation of clusters can significantly impact the final properties of the composite material. researchgate.net

Antitumor and Antiproliferative Activities of Derivatives

Analogues based on the amino alcohol structure have demonstrated significant potential in oncology research. By modifying the core moiety, scientists have developed compounds that interfere with cancer cell proliferation and survival through diverse mechanisms of action, including the inhibition of critical enzymes and disruption of cellular structures essential for mitosis.

Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription, making them a key target for anticancer drugs. While research on this compound analogues as direct topoisomerase I inhibitors is specific, studies on structurally related compounds highlight the potential of the amino alcohol framework. For instance, chiral pseudopeptide complexes derived from the related compound R/S-2-amino-2-phenylethanol have been synthesized and studied for their DNA binding capabilities. researchgate.net Furthermore, a novel heterobimetallic Cu(II)-Sn₂(IV) complex, which incorporates a ligand synthesized from 2-amino-2-phenylethanol, has been investigated as a potential topoisomerase I inhibitor. researchgate.net These findings suggest that the unique stereochemistry and chelating properties of amino alcohol derivatives can be leveraged to design complexes that interact with and inhibit vital enzymes in cancer cell proliferation.

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. mdpi.com Their aberrant activity is linked to the development of various cancers, making them a significant target for therapeutic intervention. researchgate.net HDAC inhibitors work by increasing histone acetylation, which leads to chromatin relaxation and the expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis. researchgate.net

The 2-amino benzamide (B126) molecule MS-275, which shares structural features with this compound analogues, is a known HDAC inhibitor that has entered clinical trials for treating solid tumors. This indicates the potential of the amino-phenyl scaffold in designing effective HDAC inhibitors. The development of such molecules focuses on creating structures that can effectively bind to the active site of HDAC enzymes, thereby blocking their function and impeding cancer progression.

A promising strategy in cancer therapy involves the use of vascular disrupting agents (VDAs), which target and destroy existing tumor blood vessels, leading to massive tumor necrosis. biorxiv.org A major class of small-molecule VDAs functions by binding to tubulin, the protein subunit of microtubules. biorxiv.org This interaction disrupts microtubule dynamics, causing a cascade of events that leads to the collapse of the tumor's vascular network. biorxiv.orgnih.gov

Combretastatins are a well-known class of natural products that act as potent tubulin polymerization inhibitors by binding to the colchicine (B1669291) site. nih.gov The development of derivatives inspired by these natural products is an active area of research. Structurally, chalcones, which can be synthesized using β-amino alcohol catalysts, have also been identified as tubulin-binding agents with antivascular and antitumor properties. nih.gov The link between the amino alcohol structure and the synthesis of known tubulin inhibitors underscores the potential for developing novel analogues of this compound as effective VDAs. mdpi.comnih.gov

Derivatives of the amino alcohol scaffold have shown significant cytotoxic activity across a wide range of human cancer cell lines. Studies on amino alcohol acrylonitriles, in particular, have identified compounds with potent broad-spectrum cytotoxicity as well as some with notable selectivity for specific tumor types. nih.gov

One study reported that the introduction of hydrophobic substituents on a terminal piperazine (B1678402) moiety or the use of a simple adamantyl group resulted in highly active broad-spectrum cytotoxic agents. nih.gov For example, compound 13a (featuring a piperazine moiety) showed GI₅₀ values between 2.5 and 6.0 μM across various cell lines. nih.gov Another analogue, 14k (containing an adamantyl group), was highly active with GI₅₀ values starting at 1.7 μM. nih.gov

Furthermore, specific analogues demonstrated promising selectivity. A fluoro-substituted acrylonitrile, 13h , exhibited selectivity for lung cancer (GI₅₀ 1.6 μM, 9.3-fold selective relative to normal cells), while a methylpiperidine analogue, 14h , showed colorectal cancer selectivity (GI₅₀ 0.36 μM, 6.9-fold selective). nih.gov A nitrile-substituted analogue, 13f , was found to be up to 20-fold selective for breast cancer cell lines. nih.gov In a separate study, newly synthesized amide-based derivatives were evaluated against the HepG2 liver cancer cell line, with compound 6a proving to be four times more active than the reference drug SAHA. google.com

Table 1: Cytotoxicity of Selected Amino Alcohol Acrylonitrile Derivatives

| Compound | Substituent | Cancer Type Selectivity | Activity (GI₅₀) | Selectivity Factor |

|---|---|---|---|---|

| 13a | Piperazine Moiety | Broad Spectrum | 2.5–6.0 μM | N/A |

| 13f | Nitrile | Breast Cancer | 2.3–6.0 μM | Up to 20-fold |

| 13h | Fluoro | Lung Cancer | 1.6 μM | 9.3-fold |

| 14h | Methylpiperidine | Colorectal Cancer | 0.36 μM | 6.9-fold |

| 14k | Adamantyl | Broad Spectrum | From 1.7 μM | N/A |

Antimicrobial and Antifungal Efficacy

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Analogues of this compound have been explored as potential leads for both antibiotics and antifungals. Research has shown that modifications to the core amino alcohol structure can yield compounds with significant inhibitory activity against various pathogenic microbes. researchgate.netacs.org

In one study, focused libraries of amino alcohol derivatives were screened against a panel of bacteria and fungi. researchgate.netgoogle.com While some initial compounds showed low levels of activity, the introduction of a cyclic amine, such as piperidine (B6355638) or piperazine, resulted in derivatives with greater than 50% inhibition against methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 32 μg/mL. researchgate.netacs.org

The study also found that switching to aromatic substituted piperazine derivatives shifted the activity profile from antibacterial to potent antifungal. researchgate.net Several of these compounds demonstrated over 95% inhibition of Cryptococcus neoformans growth at 32 μg/mL. researchgate.netgoogle.com In other research, 2-amino substituted halochalcone N-glycoside derivatives displayed antimicrobial activity against a range of microorganisms, including Yersinia pseudotuberculosis, Pseudomonas aeruginosa, and Candida albicans. eurpepsoc.com

Table 2: Antimicrobial and Antifungal Activity of Selected Amino Alcohol Derivatives

| Organism | Compound Type | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | Cyclic Amine Derivatives | >50% inhibition at 32 μg/mL |

| Cryptococcus neoformans | Aromatic Substituted Piperazine Derivatives | >95% inhibition at 32 μg/mL |

| Pseudomonas aeruginosa | 2-Amino Substituted Halochalcone N-glycosides | Active |

Anti-inflammatory Properties

Chronic inflammation is an underlying factor in many diseases, creating a demand for novel anti-inflammatory agents. Derivatives of the amino alcohol scaffold have shown promise in this area by modulating key inflammatory pathways. biorxiv.orgnih.gov

One line of research has focused on developing β-amino alcohol derivatives that inhibit the Toll-like receptor 4 (TLR4) signaling pathway. acs.orgnih.gov TLR4-induced signaling is directly implicated in the severe inflammatory response seen in sepsis, making it an important therapeutic target. nih.gov Lead compounds from this class were identified with micromolar potency for inhibiting TLR4 signaling in cellular assays and were also able to suppress the inflammatory response in an ex vivo whole blood model. nih.gov

Another approach involves the conjugation of amino alcohols with existing nonsteroidal anti-inflammatory drugs (NSAIDs). biorxiv.orgnih.gov An amino-alcohol bio-conjugate of naproxen (B1676952) was found to exert its anti-inflammatory effect by increasing the stability of IκBα, which in turn reduces the nuclear translocation of the pro-inflammatory transcription factor NF-κB. biorxiv.org These findings demonstrate that the amino alcohol structure can serve as a valuable template for creating new anti-inflammatory agents that act through distinct and targeted mechanisms. biorxiv.orgnih.gov

Neurological and Psychiatric Activity

The ethanolamine (B43304) scaffold is recognized as a bioactive structure within the central nervous system (CNS). nih.gov Molecules containing this structure can act as prodrug moieties, potentially enhancing movement across the blood-brain barrier and exerting independent neurological actions. nih.gov Alterations in the levels of ethanolamine and related molecules have been associated with neurodegenerative conditions, underscoring their importance in CNS functions and as frameworks for drug design. nih.gov

Analogues of this compound, particularly those incorporating the 2-methoxyphenyl group into a piperazine ring, have demonstrated significant potential as antidepressant agents. The 2-methoxyphenylpiperazine moiety is a well-established pharmacophore that confers high affinity for serotonin (B10506) receptors, which are key targets in the treatment of depression. nih.govnih.gov

A series of newly synthesized derivatives of 1-(2-methoxyphenyl)piperazine (B120316) were evaluated for their affinity to serotonergic receptors and for antidepressant-like activity. nih.gov These compounds generally exhibited very high affinity for the 5-HT1A and 5-HT7 receptors. nih.gov One of the most promising compounds, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, showed exceptionally high affinity for the 5-HT1A receptor and significant antidepressant-like effects in preclinical models, proving more potent than the established antidepressant imipramine. nih.gov

Structure-affinity relationship studies on another series of analogues based on 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), a known 5-HT1A antagonist, aimed to improve its selectivity over α1-adrenergic receptors. nih.gov It was found that replacing the phthalimide (B116566) group with specific alkyl amides could enhance both affinity and selectivity for the 5-HT1A receptor. nih.gov The resulting compound, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, displayed high affinity for 5-HT1A sites with a 160-fold selectivity over α1-adrenergic sites, while retaining its antagonist activity. nih.govconsensus.app Additionally, some tricyclic compounds with structural similarities have shown both analgesic and antidepressant profiles in preliminary screenings. nih.gov

| Compound | Target Receptor | Affinity (Ki, nM) | Observed Activity |

|---|---|---|---|

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | 5-HT1A | <1 | Strong antidepressant-like activity in tail suspension test. nih.gov |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | 5-HT7 | 34 | Considered a promising compound based on receptor affinity profile. nih.gov |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 | Putative postsynaptic 5-HT1A antagonist. nih.gov |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | α1-adrenergic | 0.8 | Lacks selectivity versus 5-HT1A receptor. nih.gov |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 | High affinity and 160-fold selectivity over α1-adrenergic sites. nih.govconsensus.app |

Oxidative stress is a key factor in the pathogenesis of neurodegeneration, leading to neuronal apoptosis. nih.gov Natural and synthetic compounds with antioxidant properties are therefore of significant interest for their potential neuroprotective effects. nih.gov Research into multitarget 7-amino-phenanthridin-6(5H)-one derivatives, which were designed to have chelating and antioxidant activity, has shown they can protect against metal-induced cell death and oxidative stress in neuronal cells. nih.gov Although structurally distinct, this highlights the potential of designing compounds that can combat the complex pathology of neurodegenerative diseases. The ethanolamine framework itself is implicated in CNS function, and changes in its concentration have been linked to conditions like Alzheimer's disease, suggesting its derivatives could have therapeutic relevance. nih.gov

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are a primary treatment for the symptoms of Alzheimer's disease and other dementias. nih.gov The core function of these inhibitors is to increase the level and duration of action of acetylcholine in the CNS. nih.gov

The β-amino alcohol fragment is a structural feature found in compounds that exhibit cholinesterase inhibitory activity. researchgate.net In a study of synthesized naphthoquinone derivatives, those incorporating different amino alcohol chains were evaluated for their biological properties, including acetylcholinesterase (AChE) inhibition. researchgate.net This suggests that the amino alcohol scaffold, which is central to the structure of this compound, is a viable starting point for designing new cholinesterase inhibitors.

Antimitotic and Antiparasitic Actions

The β-amino alcohol scaffold is not only active in the CNS but has also been explored for its cytotoxic and antiparasitic properties. researchgate.net This structural motif is found in a variety of natural and synthetic compounds with demonstrated biological activity against cancer cells and parasites. researchgate.netnih.gov

Research into eugenol (B1671780) (4-allyl-2-methoxyphenol) derivatives has shown that converting it into β-amino alcohols can enhance its cytotoxic activity against human cancer cell lines. nih.govsciforum.net In one study, certain β-amino alcohol derivatives of eugenol were found to be more potent than the parent compound and were shown to induce apoptosis in cancer cells. nih.gov Similarly, a study on 5-hydroxy-7-methoxy-2-phenyl-4-quinolones identified these compounds as antimitotic agents that cause cell cycle arrest in the G2/M phase. nih.gov The study emphasized that the presence of a 7-methoxy group was essential for this antimitotic activity. nih.gov

In the realm of antiparasitic agents, an analogue containing a methoxyphenyl group, N-(4-methoxyphenyl)pentanamide, was found to have significant anthelmintic properties against the nematode Toxocara canis. nih.gov This compound, a simplified derivative of the established drug albendazole, affected parasite viability in a time- and concentration-dependent manner, demonstrating selective antiparasitic effects with reduced cytotoxicity compared to albendazole. nih.gov

| Compound Class/Derivative | Target/Organism | Observed Activity |

|---|---|---|

| 5-Hydroxy-7-methoxy-2-phenyl-4-quinolones | Human tumor cells | Induce G2/M cell cycle arrest; antimitotic activity. nih.gov |

| Eugenol β-amino alcohol derivatives | AGS (gastric) & A549 (lung) cancer cells | Enhanced cytotoxic activity compared to eugenol; induction of apoptosis. nih.govsciforum.net |

| N-(4-Methoxyphenyl)pentanamide | Toxocara canis (nematode) | Time- and concentration-dependent anthelmintic activity. nih.gov |

| Naphthoquinone β-amino alcohol derivatives | HeLa (cervix) cancer cells | Antiproliferative activity with GI50 values as low as 5.6 µM. researchgate.net |

Structure-Activity Relationship (SAR) Studies

The 2-methoxyphenyl group is a critical pharmacophore in many neurologically active compounds, significantly influencing their affinity and selectivity for various biological targets. nih.govnih.gov Structure-activity relationship (SAR) studies consistently highlight its importance, particularly in analogues targeting serotonergic and other CNS receptors.

In the context of serotonin receptor ligands, the 1-(2-methoxyphenyl)piperazine fragment is a key structural element for achieving high affinity at 5-HT1A receptors. nih.govnih.gov Studies have shown that compounds containing this moiety bind to 5-HT1A receptors with nanomolar or even sub-nanomolar affinity. nih.govnih.gov The precise positioning of the methoxy group at the ortho- position of the phenyl ring is often crucial for this interaction.

Further SAR studies have explored the impact of the methoxy group's position on the phenyl ring in other contexts. In a series of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles with antimitotic activity, the number and position of methoxy substituents on a separate phenyl ring had a major influence on antiproliferative activity. cardiff.ac.uk A comparison between a methyl and a methoxy group at the para-position revealed they were not bioequivalent, with the methoxy group leading to a 100-fold decrease in activity compared to the methyl group, demonstrating that the electronic and steric properties of the methoxy group play a nuanced, position-dependent role. cardiff.ac.uk

Impact of Amine and Hydroxyl Group Modifications on Biological Potency

Influence of Amine Group Modifications

The primary amine group in the 2-amino-2-phenylethanolamine scaffold is a critical determinant of biological activity. Its basicity and ability to form hydrogen bonds are essential for receptor binding and downstream signaling.

Research into N-substituted analogues of related psychoactive substances, such as cathinones and phenethylamines, provides valuable insights into how modifications of the amine group can affect biological potency. For instance, studies on mephedrone (B570743) analogues have shown that these compounds are potent inhibitors of the norepinephrine (B1679862) transporter and, with some exceptions, exhibit greater potency for the serotonin transporter over the dopamine (B1211576) transporter. nih.gov These analogues typically act as substrate-type monoamine releasers, a function directly mediated by the amine group. nih.gov

In a broader context, the substitution on the nitrogen atom can dramatically influence the pharmacological effect. For example, in a series of isosteviol-based 1,3-aminoalcohols, the nature of the N-substituent was found to be crucial for their antiproliferative activity. While N-benzyl substitution was found to be important, surprisingly, an N-(1H-imidazol-1-yl)propyl group resulted in the most active derivative against the MCF-7 cancer cell line, with an IC₅₀ value of 1.37 µM. nih.gov This highlights that both the presence of the amine and the nature of its substituent are key to biological potency. nih.gov

The following table summarizes the antiproliferative activity of selected N-substituted isosteviol-based 1,3-aminoalcohols, demonstrating the impact of amine modification.

| Compound | N-Substituent | Cell Line | IC₅₀ (µM) |

| 20 | (1H-imidazol-1-yl)propyl | MCF-7 | 1.37 |

Data sourced from a study on isosteviol-based 1,3-aminoalcohols and is presented here to illustrate the principle of N-substitution effects on biological activity. nih.gov

Influence of Hydroxyl Group Modifications

The hydroxyl group in the ethanolamine side chain also plays a significant role in the biological activity of this class of compounds. Its ability to act as a hydrogen bond donor and acceptor is often crucial for anchoring the molecule within the binding site of a receptor or enzyme.

The importance of the hydroxyl group is underscored in studies of various bioactive molecules. For example, in the context of flavonoids as α-glucosidase inhibitors, the introduction and position of hydroxyl groups on the flavonoid rings are pivotal for their inhibitory activity. nih.gov The hydroxyl groups contribute to the formation of hydrogen bonds with amino acid residues in the active site of the enzyme, thereby enhancing the binding affinity and inhibitory potency. nih.gov

Furthermore, the process of hydroxylation is a key biological mechanism for creating diversity in amino acid derivatives, leading to compounds with a range of pharmacological properties, including antiviral, antifungal, and anticancer activities. This natural strategy highlights the importance of the hydroxyl moiety in modulating biological function.

Computational Chemistry and Molecular Modeling of 2 Amino 2 2 Methoxyphenyl Ethanol

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug.

For 2-Amino-2-(2-methoxyphenyl)ethanol, docking studies would aim to identify its potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. The key functional groups of the molecule are pivotal to its binding capabilities:

Amino Group (-NH2): Can act as a hydrogen bond donor.

Hydroxyl Group (-OH): Can act as both a hydrogen bond donor and acceptor.

Methoxy (B1213986) Group (-OCH3): The oxygen atom can act as a hydrogen bond acceptor.

Phenyl Ring: Can engage in hydrophobic and π-π stacking interactions with aromatic residues in the protein's active site.

While specific docking studies on this compound are not widely published, research on analogous structures provides a framework for its likely behavior. For instance, docking studies on 2-amino-pyrimidine ethanol (B145695) derivatives targeting the anti-cancer protein HDAC2 have shown that the amino and hydroxyl groups are critical for fitting into the active site. semanticscholar.org Similarly, molecular docking of a Schiff base containing a methoxyphenyl group revealed that the methoxy group's oxygen can form crucial hydrogen bonds with amino acid residues like threonine in a protein's binding pocket. researchgate.net

A hypothetical docking of this compound into a receptor active site would likely show a network of hydrogen bonds formed by the ethanolamine (B43304) sidechain, complemented by hydrophobic interactions from the phenyl ring. The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a more favorable binding interaction.

Table 1: Potential Molecular Interactions of this compound in a Protein Binding Site

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

| Amino Group (-NH₂) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Histidine, Serine, Threonine, Aspartate |

| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

For this compound, a QSAR study would typically be part of an analysis of a larger set of phenylethanolamine derivatives. The goal would be to build a mathematical model that correlates molecular descriptors with a measured biological activity, such as inhibitory concentration (IC₅₀) or binding affinity.

Key steps in developing a QSAR model include:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is collected.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can describe physical properties (e.g., LogP for lipophilicity), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices).

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to create an equation linking the most relevant descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.

For example, a QSAR study on a series of arylamine inhibitors of the SARS-CoV-2 PLpro enzyme found that the presence of an aromatic ring and a basic nitrogen atom were crucial for high activity. mdpi.com For this compound, relevant descriptors would likely include those related to its size, shape, hydrogen bonding capacity, and the electronic influence of the ortho-methoxy group. A hypothetical QSAR equation might take the form:

pIC₅₀ = c₀ + c₁(LogP) + c₂(Dipole Moment) + c₃*(Hydrogen Bond Donors) + ...

Such models are powerful tools for optimizing lead compounds by suggesting specific structural modifications to enhance bioactivity. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time by solving Newton's equations of motion. longdom.org For this compound, MD simulations are invaluable for understanding its conformational flexibility and the stability of its interactions with a biological target once docked.

An MD simulation typically begins with the docked complex of the ligand and its receptor, solvated in a box of water molecules to mimic physiological conditions. bonvinlab.org The simulation then tracks the trajectory of every atom over a set period, often nanoseconds to microseconds.

Key insights from MD simulations include:

Conformational Stability: Analysis of the Root Mean Square Deviation (RMSD) of the ligand and protein backbone indicates how stable the complex is over time. A low, stable RMSD suggests a stable binding mode.

Interaction Dynamics: MD simulations can reveal the persistence of specific interactions, such as hydrogen bonds, identified in docking. It can show whether a key hydrogen bond is stable, transient, or breaks entirely.

Solvent Effects: The simulation explicitly shows the role of water molecules in mediating or competing with ligand-receptor interactions. dtic.mil

Binding Free Energy Calculation: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimate of the binding free energy.

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a highly accurate way to investigate the electronic properties of a molecule.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of this compound dictates its reactivity. DFT is used to calculate the distribution of electrons and the energies of the molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the ability of the molecule to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom of the amino group.

LUMO: This orbital represents the ability of the molecule to accept an electron.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. dergipark.org.tr The HOMO-LUMO gap also determines the electronic absorption properties of the molecule. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Predicted Characteristic |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | - |

| ΔE (LUMO-HOMO) | Energy Gap | Moderate, indicating a balance of stability and reactivity |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly effective at predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound.

NMR Spectroscopy: DFT can predict the ¹H and ¹³C chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. These predicted spectra are often in excellent agreement with experimental data, aiding in the assignment of complex spectra. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. Each calculated frequency corresponds to a specific vibrational mode, such as the N-H stretch of the amino group, the O-H stretch of the hydroxyl group, or C-O stretches of the ether. These predicted frequencies help in the interpretation of experimental IR spectra. nih.govacs.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectrum. The calculations can identify the specific orbitals involved in the main absorption bands, such as π→π* transitions within the phenyl ring. researchgate.net

Table 3: Predicted Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ether) | Asymmetric Stretch | 1200-1275 |

| C-N (Amine) | Stretching | 1020-1250 |

Conformational Preference and Intramolecular Interactions

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. DFT calculations can be used to perform a conformational analysis by rotating the molecule around its single bonds to find the lowest energy (most stable) structures.

For this molecule, key considerations include:

Intramolecular Hydrogen Bonding: A significant stabilizing interaction could be an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen of the amino group, or with the oxygen of the methoxy group. DFT can precisely calculate the energies of these different conformers to determine which is most stable in the gas phase. The presence and strength of such intramolecular bonds can have a profound effect on the molecule's properties and its ability to interact with external receptors.

In Silico Assessment of Biological Interaction Mechanisms

The exploration of a molecule's biological activity increasingly begins with computational, or in silico, methods. These techniques provide critical insights into how a compound like this compound might interact with biological targets at a molecular level, guiding further experimental research. This section delves into the theoretical assessment of its biological interaction mechanisms, drawing upon the principles of molecular docking and quantitative structure-activity relationship (QSAR) modeling.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, we can hypothesize its interaction with a plausible biological target based on the activities of structurally similar compounds. For instance, derivatives of related amino-ethanol compounds have been investigated for their effects on various receptors and enzymes. A hypothetical docking study against a kinase, a common target for therapeutic intervention, can illustrate the potential binding mode.

In such a simulation, the compound would be placed into the active site of the kinase, and its binding energy would be calculated. The binding energy, typically measured in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger, more stable interaction. acs.org The analysis would also reveal specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces.

Hypothetical Molecular Docking Results

The following table represents hypothetical, yet chemically reasonable, molecular docking data for this compound with a representative protein kinase. This data is illustrative and based on common interaction patterns observed for similar functional groups in published studies. acs.orgnih.gov

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase (Hypothetical) | This compound | -7.8 | ASP145 | Hydrogen Bond (with -OH group) |

| LYS72 | Hydrogen Bond (with -NH2 group) | |||

| VAL23 | Hydrophobic Interaction | |||

| LEU132 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach that aims to correlate the structural or property descriptors of a series of compounds with their biological activities. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.govnih.gov

For a series of analogs of this compound, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial or antioxidant effects. This involves calculating various molecular descriptors for each analog.

Key Molecular Descriptors in a Hypothetical QSAR Model

The table below outlines descriptors that would be relevant in a QSAR study of this compound and its analogs. These descriptors are chosen based on their common application in published QSAR studies of related molecules. mdpi.com

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

| Electronic | Dipole Moment | Measures the polarity of the molecule. | Influences interactions with polar residues in a binding site. |

| Steric | Molar Refractivity (CMR) | Relates to the volume of the molecule and its polarizability. | Affects how well the molecule fits into a receptor's binding pocket. |

| Lipophilicity | CLogP | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity. | Governs the ability of the molecule to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Wiener Index | A descriptor of molecular branching. | Can relate to the overall shape and flexibility of the molecule. |

A resulting QSAR equation might take a linear form, such as:

pEC50 = c0 + c1(CLogP) + c2(CMR) + c3*(Dipole Moment)

Where pEC50 represents the biological activity, and c0, c1, c2, c3 are coefficients determined by regression analysis. mdpi.com Such a model would allow researchers to computationally screen new derivatives by calculating their descriptor values and predicting their activity, thereby prioritizing the synthesis of the most promising candidates.

Applications in Chemical Synthesis and Medicinal Chemistry

Key Intermediate in Complex Pharmaceutical Synthesis

The structural framework of 2-Amino-2-(2-methoxyphenyl)ethanol is a recurring motif in the synthesis of a multitude of pharmaceutically relevant compounds. It serves as a foundational element upon which more complex molecular structures can be assembled.

While direct, single-step syntheses of complex alkaloids like Diazaindeno-phenanthrenones and Lamellarin D from this compound are not prominently documented, the core structure of this amino alcohol is of significant interest. The synthesis of Lamellarin D and its analogues, which are known for their cytotoxic and topoisomerase I inhibitory activities, typically involves the construction of a central pyrrole (B145914) ring. nih.govpharmaguideline.comnih.gov The aryl group of this compound could potentially be incorporated into such structures through multi-step synthetic sequences, where it is used to build one of the aromatic rings attached to the core heterocycle.

Thienopyrimidines are a class of heterocyclic compounds with a broad spectrum of biological activities, including acting as anti-infective agents. nih.govnih.govmdpi.commdpi.comencyclopedia.pub The synthesis of certain thienopyrimidine derivatives has been shown to proceed through amino alcohol intermediates. For instance, a synthetic route to inhibitors of Helicobacter pylori respiratory complex I involved the use of a Boc-protected amino alcohol which was then coupled to a chlorothienopyrimidine core. nih.gov Following this established methodology, this compound could be similarly protected and utilized to introduce the 2-(2-methoxyphenyl)ethylamino moiety onto a pre-formed thienopyrimidine scaffold, highlighting its potential as a building block in the synthesis of novel thienopyrimidine-based therapeutics.

Quinazolinones and their derivatives are a significant class of compounds in medicinal chemistry, with a history of use as anticancer and antihypertensive agents. researchgate.net The synthesis of these heterocycles can be achieved through various methods, often involving the cyclization of anthranilic acid derivatives or related precursors. mdpi.comencyclopedia.pub While a direct synthesis of quinazolin-5-ones from this compound is not explicitly detailed in the surveyed literature, the structural elements of the amino alcohol are pertinent. For example, the synthesis of 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives, which are structurally analogous to quinazolinones, has been reported. nih.gov This suggests the potential for this compound to serve as a precursor for one of the rings in a multi-step quinazolinone synthesis.

The sulfonamide functional group is a cornerstone of many therapeutic agents. The synthesis of sulfonamides is typically achieved through the reaction of a primary or secondary amine with a sulfonyl chloride. Given the presence of a primary amino group, this compound is a suitable candidate for the synthesis of novel sulfonamide derivatives. This reaction would involve the formation of a sulfonamide bond by reacting the amino group of the molecule with a desired sulfonyl chloride in the presence of a base. An example of a related compound, Ethanol (B145695), 2-[(5-amino-2-methoxyphenyl)sulfonyl]-, hydrochloride, underscores the chemical compatibility of the methoxyphenyl ethanolamine (B43304) scaffold with sulfonyl functionalities. epa.gov This highlights the potential of this compound to contribute to the development of new sulfonamide-based compounds with potential therapeutic applications.

The pyrimidine (B1678525) ring is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry. mdpi.comnih.govnih.govresearchgate.net The synthesis of pyrimidine derivatives can often be accomplished through the condensation of a compound containing an amino group with a 1,3-dicarbonyl compound or its equivalent. The amino group of this compound can act as a nucleophile in such cyclization reactions to form a dihydropyrimidine (B8664642) ring, which can be subsequently oxidized to the aromatic pyrimidine.

Acridines are another class of important nitrogen-containing heterocycles with a history of use as dyes and chemotherapeutic agents. pharmaguideline.comnih.govresearchgate.netresearchgate.netmdpi.com Classical methods for acridine (B1665455) synthesis, such as the Bernthsen acridine synthesis, involve the condensation of a diphenylamine (B1679370) with a carboxylic acid. pharmaguideline.comnih.gov While not a direct precursor in this classic sense, the structural components of this compound could be incorporated into more complex starting materials for acridine synthesis through multi-step pathways.

Chiral Auxiliary and Ligand in Asymmetric Catalysis

The chiral nature of this compound makes it a valuable asset in the field of asymmetric catalysis. Chiral amino alcohols are widely used as ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. acs.orgnih.gov

One of the well-established applications of chiral amino alcohols is in the catalytic enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. rsc.orgmdpi.comdntb.gov.uamdpi.comresearchgate.net In these reactions, the chiral amino alcohol coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the secondary alcohol product. The enantiomeric excess achieved in these reactions is often high, demonstrating the effectiveness of the chiral ligand.

Furthermore, chiral amino alcohols have been successfully employed in the asymmetric reduction of prochiral ketones using borane (B79455) reagents. rsc.orgsoci.org The amino alcohol reacts with borane to form a chiral oxazaborolidine catalyst in situ. This catalyst then activates the ketone and delivers the hydride in a stereoselective manner, leading to the formation of a chiral secondary alcohol with high enantiopurity. The presence of both the amino and hydroxyl groups in this compound allows it to form such effective catalytic species, making it a promising candidate for applications in asymmetric synthesis.

Lack of Specific Research Hinders Application in Advanced Materials

Extensive investigation into the scientific literature reveals a significant gap in research specifically detailing the application of This compound in the development of novel functional materials and surface modification. While the compound is recognized as a chiral building block in organic and medicinal chemistry, its role in materials science, particularly in the creation of functional polymers or for the modification of material surfaces, does not appear to be a current area of published research.

The inherent chemical structure of This compound , featuring a primary amine, a hydroxyl group, and a methoxy-substituted phenyl ring, theoretically offers reactive sites for polymerization and for grafting onto surfaces. The amino and hydroxyl functionalities could, in principle, be utilized for creating polyamides, polyurethanes, or for attachment to substrates through various coupling chemistries. The presence of the ortho-methoxyphenyl group could also influence the properties of potential polymeric materials, for instance, by affecting chain packing and thermal properties.

However, a thorough search of scientific databases and patent literature did not yield any specific studies that have explored these possibilities. Research on related compounds, such as other amino alcohols or molecules with ortho-methoxyphenyl groups, has been noted in the broader context of polymer science. For example, studies on polymers with pendant functional groups on a phenyl ring have investigated how these groups can influence the orientation of the polymer at surfaces. Similarly, research into chiral amino alcohols has highlighted their importance as ligands in asymmetric catalysis and as synthons for pharmaceuticals.

Despite the theoretical potential, the absence of dedicated research on This compound for materials applications means that there are no detailed research findings, experimental data, or established protocols to report. Consequently, a data-driven analysis of its performance in functional materials or surface modification cannot be provided at this time. The scientific community has, to date, focused on the synthetic and medicinal chemistry aspects of this and related chiral amino alcohols.

Future Research Directions and Emerging Trends

Exploration of Sustainable and Green Synthetic Pathways for the Compound

The principles of green chemistry are increasingly becoming a cornerstone of modern organic synthesis, with a focus on minimizing environmental impact and enhancing efficiency. nih.govsemanticscholar.org Future research on 2-Amino-2-(2-methoxyphenyl)ethanol is expected to prioritize the development of sustainable synthetic routes that are both environmentally benign and economically viable.

Current research in the broader field of amine synthesis highlights several promising strategies. For instance, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a high degree of selectivity and reduces the need for harsh reagents and solvents. researchgate.net The development of metal-free catalytic systems is another area of active investigation, aiming to replace heavy metal catalysts that are often toxic and difficult to remove from the final product. uni-bayreuth.de Furthermore, the exploration of aqueous media as a solvent for synthesis is gaining traction, as it eliminates the reliance on volatile organic solvents. rsc.org The application of these green methodologies to the synthesis of this compound could lead to more sustainable production processes. unibo.it

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Amino Alcohols

| Feature | Conventional Synthesis | Green Synthesis |